1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone
Description
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is a chiral epoxide-containing ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Its structure features an oxirane (epoxide) ring substituted with a phenyl group at the 3-position and an acetyl group at the 2-position, with stereochemistry defined as (2R,3S). This compound is a derivative of benzalacetone oxide (trans-chalcone oxide), where the stereochemistry and substituents influence its reactivity, stability, and biological activity .
The compound’s synthesis typically involves epoxidation of α,β-unsaturated ketones or stereoselective methods using chiral catalysts.
Properties
CAS No. |
190961-74-1 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2R,3R)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m0/s1 |
InChI Key |
IGCQIHCZUYCYAA-UWVGGRQHSA-N |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Steric and Electronic Effects: The phenyl group in this compound enhances aromatic π-π interactions in biological targets, whereas alkyl chains (e.g., pentyl) increase hydrophobicity, favoring lipid membrane penetration .
- Stereochemical Impact : The (2R,3S) configuration in the target compound and trans-chalcone oxide ensures optimal spatial arrangement for binding enzymes like α-glucosidase, compared to racemic mixtures .
Table 2: Bioactivity Comparison
Key Findings :
- Enzyme Inhibition: Hydroxyl groups on the aromatic ring (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) enhance α-glucosidase inhibition, whereas the phenyloxirane moiety in the target compound favors antifungal activity .
- Antioxidant Activity : Bulky substituents (e.g., isopropylfuran in Furopelargone B) correlate with higher radical scavenging efficiency compared to simpler phenyl derivatives .
Reactivity Insights :
- Epoxide Stability : The phenyl group in the target compound stabilizes the oxirane ring via resonance, reducing ring-opening reactivity compared to alkyl-substituted analogues .
- Stereoselectivity: Chiral catalysts (e.g., Sharpless) are critical for achieving the (2R,3S) configuration, whereas racemic mixtures form under non-stereoselective conditions .
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